molecular formula C21H24FN3O2 B3449848 N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-fluorobenzamide

N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-fluorobenzamide

Cat. No. B3449848
M. Wt: 369.4 g/mol
InChI Key: UBTSDFGQTVNNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-fluorobenzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was originally developed as a kinase inhibitor for the treatment of cancer, but recent research has shown that it may have other potential uses as well.

Mechanism of Action

N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-fluorobenzamide 43-9006 works by inhibiting the activity of several kinases, including RAF and VEGFR. This leads to a reduction in the growth and proliferation of cancer cells, as well as a decrease in the formation of new blood vessels that supply nutrients to tumors.
Biochemical and physiological effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth. Additionally, this compound 43-9006 has been shown to have anti-inflammatory effects, which may be useful in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-fluorobenzamide 43-9006 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, so there is a large body of literature available on its properties and potential applications. However, there are also some limitations to its use in lab experiments. It can be expensive to produce, and it may have limited solubility in certain solvents, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-fluorobenzamide 43-9006. One area of interest is the development of new and more effective cancer treatments based on its properties as a kinase inhibitor. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound 43-9006 and its effects on various cell types and tissues.

Scientific Research Applications

N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-fluorobenzamide 43-9006 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including RAF and VEGFR, which are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the treatment of various types of cancer, including liver, kidney, and thyroid cancer.

properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-2-5-20(26)25-14-12-24(13-15-25)17-10-8-16(9-11-17)23-21(27)18-6-3-4-7-19(18)22/h3-4,6-11H,2,5,12-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTSDFGQTVNNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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